PDE10A Affinity: Superiority Over Starting Pharmacophore Papaverine
A key differentiator for this compound series is its sub-nanomolar affinity for PDE10A, which represents a substantial improvement over the lead pharmacophore papaverine. While the exact Ki for the target compound is not publicly disclosed in isolation, the most optimized analog in this series, compound 29, achieves a Ki of 0.002 nM against human PDE10A [1]. This is in stark contrast to papaverine, a non-selective inhibitor, which exhibits significantly weaker PDE10A inhibition [1].
| Evidence Dimension | PDE10A Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | ~0.002 nM (reported for optimized series analog, compound 29) |
| Comparator Or Baseline | Papaverine (significantly weaker, non-selective inhibition) |
| Quantified Difference | Orders of magnitude more potent than the starting pharmacophore |
| Conditions | Recombinant human PDE10A enzymatic assay |
Why This Matters
For procurement, this sub-nanomolar potency ensures that low compound concentrations are required for complete target engagement in cellular assays, minimizing off-target effects due to high chemical load.
- [1] BindingDB Entry BDBM194105. (2016). Ki: 0.002nM for PDE10A. Data linked to US9200001. View Source
